N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]pyridazine-4-carboxamide
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Overview
Description
N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]pyridazine-4-carboxamide is an organic compound that features a boron-containing dioxaborolane group, a pyridine ring, and a pyridazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]pyridazine-4-carboxamide typically involves the Miyaura borylation reaction. This reaction introduces the dioxaborolane group into the pyridine ring. The general procedure includes the use of a palladium catalyst, such as Pd(PPh3)4, and a base like potassium carbonate (K2CO3) in an organic solvent such as toluene .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis apply. These include optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through techniques like crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]pyridazine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The boron-containing dioxaborolane group can be oxidized to form boronic acids.
Reduction: The pyridazine ring can be reduced under specific conditions to form dihydropyridazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine and pyridazine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or sodium perborate (NaBO3) can be used as oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Halogenated reagents and bases like sodium hydride (NaH) are often used.
Major Products
Oxidation: Boronic acids.
Reduction: Dihydropyridazine derivatives.
Substitution: Various substituted pyridine and pyridazine derivatives.
Scientific Research Applications
N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]pyridazine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through Suzuki-Miyaura coupling reactions.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]pyridazine-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The boron-containing dioxaborolane group can form reversible covalent bonds with hydroxyl or amino groups in biological molecules, making it a useful tool in enzyme inhibition and molecular recognition .
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanesulfonamide
- N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide
- N-Pyridin-2-yl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide
Uniqueness
N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]pyridazine-4-carboxamide is unique due to its combination of a boron-containing dioxaborolane group with both pyridine and pyridazine rings. This structure provides a versatile platform for various chemical modifications and applications, making it a valuable compound in research and industry .
Properties
Molecular Formula |
C16H19BN4O3 |
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Molecular Weight |
326.2 g/mol |
IUPAC Name |
N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]pyridazine-4-carboxamide |
InChI |
InChI=1S/C16H19BN4O3/c1-15(2)16(3,4)24-17(23-15)13-9-12(6-7-18-13)21-14(22)11-5-8-19-20-10-11/h5-10H,1-4H3,(H,18,21,22) |
InChI Key |
WQQGWPMISQXSLY-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NC=CC(=C2)NC(=O)C3=CN=NC=C3 |
Origin of Product |
United States |
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